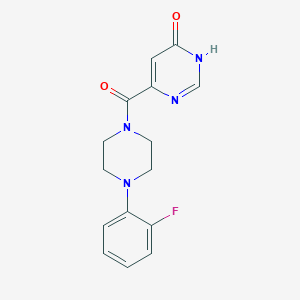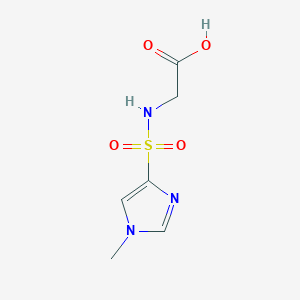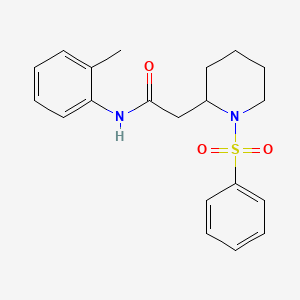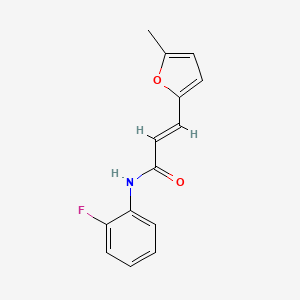
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .Applications De Recherche Scientifique
Equilibrative Nucleoside Transporters (ENTs) Inhibition
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Unlike most ENT inhibitors that are ENT1-selective, FPMINT exhibits greater selectivity for ENT2. It has been studied extensively in vitro using nucleoside transporter-deficient cells. Notably, compound 3c, an analogue of FPMINT, emerged as the most potent inhibitor, reducing the maximum velocity of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km). Importantly, compound 3c is an irreversible and non-competitive inhibitor, making it a promising candidate for further investigation .
Anticancer Properties
Functionalized derivatives of FPMINT have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to FPMINT, have demonstrated potent antitumor activity against various tumor cell lines. Further research into FPMINT’s specific mechanisms of action and its impact on cancer cells could unveil novel therapeutic strategies.
Antibacterial Applications
Urease enzymes are crucial for the survival of highly pathogenic bacteria. Inhibiting urease can be a promising approach to prevent ureolytic bacterial infections. Although not directly studied for this purpose, FPMINT’s structural features warrant investigation as a potential urease inhibitor .
Antiviral and Antimalarial Investigations
Given the broad applications of sulfa drugs, including antiviral and antimalarial effects, exploring FPMINT’s activity against viruses and malaria parasites could yield valuable insights. However, specific studies on FPMINT’s antiviral and antimalarial properties are yet to be conducted .
Drug Discovery and Medicinal Chemistry
FPMINT’s unique structure provides opportunities for drug discovery and medicinal chemistry. Researchers can explore modifications to enhance its selectivity, bioavailability, and pharmacokinetic properties. Computational modeling and structure-activity relationship studies will be crucial in this endeavor.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .
Result of Action
The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJTYCKZBLTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440210.png)



![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)


